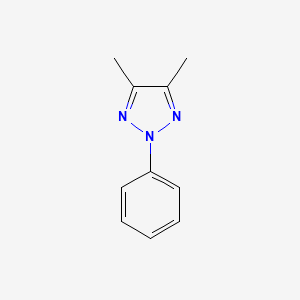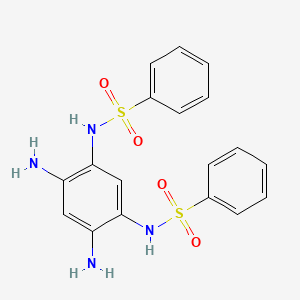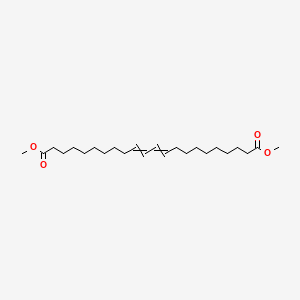
Dimethyl docosa-10,12-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl docosa-10,12-dienedioate is an organic compound with the molecular formula C24H40O4. It is a dimethyl ester derivative of docosa-10,12-dienedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Dimethyl docosa-10,12-dienedioate can be synthesized through several methods. One common synthetic route involves the oxidative coupling of the cuprous derivative of methyl undec-10-ynoate. This reaction is followed by hydrogenation of the conjugated diacetylenic ester over Raney nickel at 100°C, yielding this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Dimethyl docosa-10,12-dienedioate undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form dimethyl docosa-10-ynedioate and docosa-10-enedioate.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl docosa-10,12-dienedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl docosa-10,12-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activities, alteration of cellular signaling pathways, and interaction with specific receptors.
Comparaison Avec Des Composés Similaires
Dimethyl docosa-10,12-dienedioate can be compared with other similar compounds such as:
Propriétés
Numéro CAS |
58873-35-1 |
|---|---|
Formule moléculaire |
C24H42O4 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
dimethyl docosa-10,12-dienedioate |
InChI |
InChI=1S/C24H42O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-6H,7-22H2,1-2H3 |
Clé InChI |
WHJWFHOBFUGYJH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCC=CC=CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)

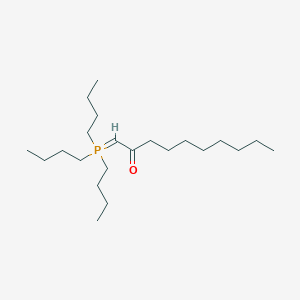
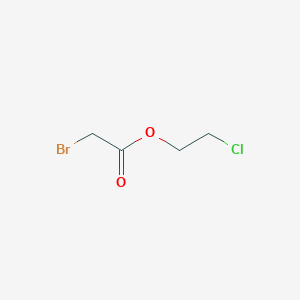

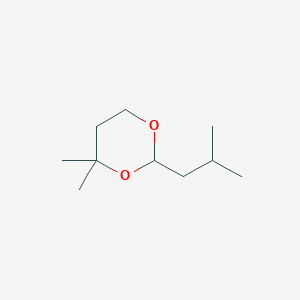
![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
